molecular formula C6H12ClN B1528289 Hex-1-yn-3-amine hydrochloride CAS No. 1803581-05-6

Hex-1-yn-3-amine hydrochloride

Cat. No.: B1528289
CAS No.: 1803581-05-6
M. Wt: 133.62 g/mol
InChI Key: IJWWEASWQVPJDU-UHFFFAOYSA-N
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Description

Hex-1-yn-3-amine hydrochloride is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of propargylamine and is commonly used in the synthesis of various organic compounds. This compound is known for its unique structure, which includes an alkyne group and an amine group, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hex-1-yn-3-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of hex-1-yne with ammonia in the presence of a catalyst to form hex-1-yn-3-amine, which is then treated with hydrochloric acid to yield the hydrochloride salt . The reaction conditions typically involve moderate temperatures and pressures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale reactors and continuous flow processes to maximize efficiency and output. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and minimizing by-products. The final product is usually purified through crystallization or distillation techniques to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Hex-1-yn-3-amine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenating agents such as thionyl chloride can be used to introduce halogen atoms into the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carbonyl compounds, while reduction can produce alkanes or alkenes. Substitution reactions can result in halogenated amines or other substituted derivatives .

Scientific Research Applications

Hex-1-yn-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of hex-1-yn-3-amine hydrochloride involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the amine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Hex-1-yn-3-amine hydrochloride can be compared with other similar compounds, such as:

    Hex-3-yn-1-amine hydrochloride: Similar structure but different position of the amine group.

    Hex-5-yn-1-amine hydrochloride: Another positional isomer with different chemical properties.

    Propargylamine: A simpler derivative with similar reactivity but fewer functional groups

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

hex-1-yn-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-3-5-6(7)4-2;/h2,6H,3,5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWWEASWQVPJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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